N-cyclopropyl-4-(7-methoxy-4-methylquinolin-2-yl)morpholine-2-carboxamide
Description
N-cyclopropyl-4-(7-methoxy-4-methylquinolin-2-yl)morpholine-2-carboxamide is a complex organic compound that features a quinoline moiety, a morpholine ring, and a cyclopropyl group
Properties
Molecular Formula |
C19H23N3O3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-(7-methoxy-4-methylquinolin-2-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C19H23N3O3/c1-12-9-18(21-16-10-14(24-2)5-6-15(12)16)22-7-8-25-17(11-22)19(23)20-13-3-4-13/h5-6,9-10,13,17H,3-4,7-8,11H2,1-2H3,(H,20,23) |
InChI Key |
QXHYUHMDAYIXJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCOC(C3)C(=O)NC4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(7-methoxy-4-methylquinolin-2-yl)morpholine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the quinoline derivative, followed by the introduction of the morpholine ring and the cyclopropyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(7-methoxy-4-methylquinolin-2-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-cyclopropyl-4-(7-methoxy-4-methylquinolin-2-yl)morpholine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(7-methoxy-4-methylquinolin-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the morpholine ring may interact with protein targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may inhibit key enzymes or disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety.
Morpholine Derivatives: Compounds such as morpholine-4-carboxamide, which share the morpholine ring structure.
Cyclopropyl Compounds: Compounds like cyclopropylamine, which feature the cyclopropyl group.
Uniqueness
N-cyclopropyl-4-(7-methoxy-4-methylquinolin-2-yl)morpholine-2-carboxamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
